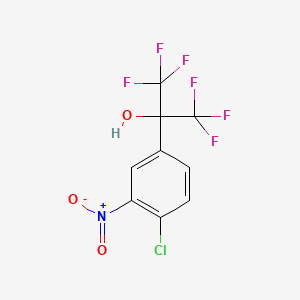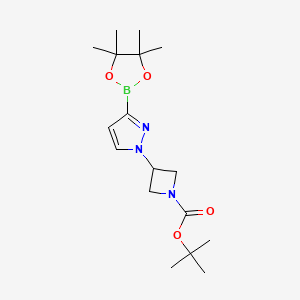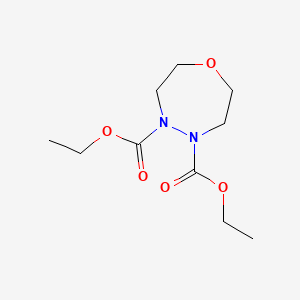
Diethyl 1,4,5-Oxadiazepane-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,4,5-Oxadiazepane-4,5-dicarboxylate is a heterocyclic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes an oxadiazepane ring fused with diethyl ester groups. The presence of the oxadiazepane ring imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,4,5-Oxadiazepane-4,5-dicarboxylate typically involves the reaction of diethyl phthalate with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the oxadiazepane ring. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure maximum efficiency and yield. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,4,5-Oxadiazepane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters.
Scientific Research Applications
Diethyl 1,4,5-Oxadiazepane-4,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 1,4,5-Oxadiazepane-4,5-dicarboxylate involves its interaction with specific molecular targets. The oxadiazepane ring can interact with enzymes or receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl azodicarboxylate: Known for its use in the Mitsunobu reaction.
Di-tert-butyl 1,4,5-oxadiazepane-4,5-dicarboxylate: Similar structure but with tert-butyl groups instead of ethyl groups.
Uniqueness
Diethyl 1,4,5-Oxadiazepane-4,5-dicarboxylate is unique due to its specific ester groups and the presence of the oxadiazepane ring This combination imparts distinct chemical properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C10H18N2O5 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
diethyl 1,4,5-oxadiazepane-4,5-dicarboxylate |
InChI |
InChI=1S/C10H18N2O5/c1-3-16-9(13)11-5-7-15-8-6-12(11)10(14)17-4-2/h3-8H2,1-2H3 |
InChI Key |
FGORADLDUCSQFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCOCCN1C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


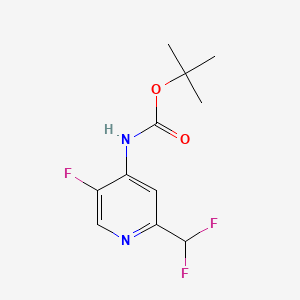
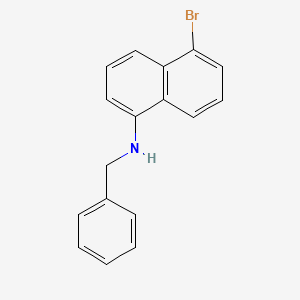
![2-(3-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13689573.png)
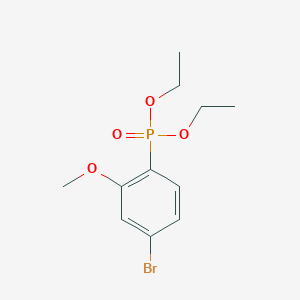

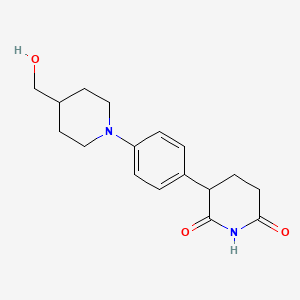
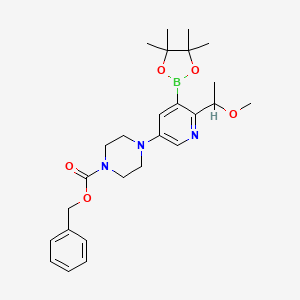
![6'-Bromo-8'-fluoro-spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B13689598.png)
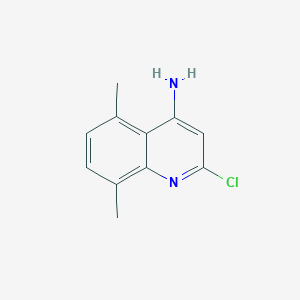
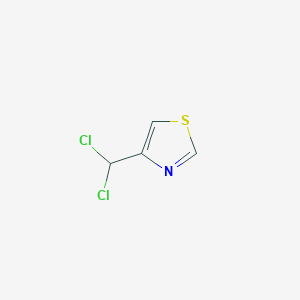

![3-Bromothieno[3,2-c]isothiazole](/img/structure/B13689611.png)
